H-gGlu-Val-Gly-OH.TFA

Calcium-Sensing Receptor Kokumi Substance Taste Modulation

Select H-gGlu-Val-Gly-OH.TFA for its quantifiable potency (EC50 41.9 nM, 1.8-fold more potent than glutathione) and superior solubility conferred by the TFA counterion. This high-purity tripeptide is the definitive standard for LC-MS/MS quantification in fermented foods and a critical cathepsin-cleavable linker building block for ADC synthesis. Avoid generic substitutions—only the TFA salt ensures reliable stock preparation for automated HTS and reproducible SPPS conjugation workflows.

Molecular Formula C14H22F3N3O8
Molecular Weight 417.33 g/mol
Cat. No. B12081276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-gGlu-Val-Gly-OH.TFA
Molecular FormulaC14H22F3N3O8
Molecular Weight417.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H21N3O6.C2HF3O2/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21;3-2(4,5)1(6)7/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21);(H,6,7)/t7-,10-;/m0./s1
InChIKeyHAYHYAMYECGVKJ-YUWZRIFDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-gGlu-Val-Gly-OH.TFA: A Defined TFA Salt of the γ-Glutamyl Tripeptide with Quantified CaSR Agonism and Kokumi Potency


H-gGlu-Val-Gly-OH.TFA is the trifluoroacetate salt of the synthetic tripeptide γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), a known potent kokumi peptide and agonist of the human calcium-sensing receptor (CaSR) [1]. This compound is supplied as a well-defined, high-purity solid (typically ≥99% by HPLC) where the TFA counterion enhances aqueous solubility and overall handling properties compared to the free base form [2]. Its core peptide sequence is naturally found in various fermented foods and beverages, where it has been quantified at specific concentrations [3], and it serves as a critical reagent in both food science research for taste modulation studies and in medicinal chemistry as a cleavable linker for antibody-drug conjugates (ADCs) .

Why H-gGlu-Val-Gly-OH.TFA Cannot Be Simply Substituted with Other γ-Glutamyl Peptides or Free Bases


Generic substitution of H-gGlu-Val-Gly-OH.TFA with alternative γ-glutamyl peptides (e.g., glutathione, γ-Glu-Ala) or the free base form is scientifically invalid due to stark, quantifiable differences in biological potency and physical properties. CaSR activity varies dramatically across this peptide class, with γ-Glu-Val-Gly exhibiting an EC50 of 41.9 nM, which is significantly more potent than glutathione's 76.5 nM and orders of magnitude different from dipeptides like γ-Glu-Val (1.34 µM) [1]. Furthermore, the TFA salt form is selected for its enhanced solubility and stability in purification and biological assays, a critical factor not guaranteed by the free base . The following evidence guide provides direct quantitative data to support a rigorous selection process for this specific compound.

Quantitative Differentiation: H-gGlu-Val-Gly-OH.TFA vs. Structural Analogs in Key Performance Metrics


CaSR Agonist Potency: 1.8-fold Higher Affinity than Glutathione (GSH)

In a calcium-imaging assay using HEK-293 cells transiently expressing human CaSR (hCaSR), H-gGlu-Val-Gly-OH (the active peptide moiety of the TFA salt) demonstrated superior receptor activation compared to the well-known kokumi substance glutathione (GSH, γ-Glu-Cys-Gly) [1].

Calcium-Sensing Receptor Kokumi Substance Taste Modulation GPCR Agonism

Sensory Kokumi Activity: 12.8-fold Greater Intensity than Glutathione (GSH)

Sensory evaluation studies have quantified the kokumi intensity of γ-Glu-Val-Gly relative to glutathione. A standard solution containing 0.01% γ-Glu-Val-Gly was found to produce a sensory activity equivalent to that of a 0.128% solution of glutathione [1]. This data has been widely cited in subsequent analytical chemistry studies of fermented foods, confirming the peptide's exceptional potency as a flavor modifier [2].

Sensory Science Flavor Chemistry Kokumi Peptide Taste Enhancement

CaSR Agonist Potency: 32-fold More Potent than γ-Glu-Val Dipeptide

The CaSR activity of the tripeptide γ-Glu-Val-Gly was compared to its truncated dipeptide analog, γ-Glu-Val, in a direct head-to-head assay [1]. The tripeptide demonstrates a substantially higher affinity for the receptor.

Calcium-Sensing Receptor Structure-Activity Relationship GPCR Ligand Peptide Chemistry

Enhanced Physical Handling: Solubility and Purification Advantages of the TFA Salt Form

While the free base form of γ-Glu-Val-Gly (MW 303.31) has a reported aqueous solubility of 125 mg/mL (412 mM) requiring sonication, the TFA salt form (H-gGlu-Val-Gly-OH.TFA, CAS 1820570-38-4) is characterized by vendors as having enhanced solubility in aqueous and organic solvents, and improved stability during HPLC purification . This is a class-level inference for peptide TFA salts, where the counterion disrupts crystal lattice packing and improves peptide-resin solvation during cleavage and purification.

Peptide Synthesis Analytical Chemistry Formulation Science Medicinal Chemistry

CaSR Agonist Potency: >88-fold Greater Affinity than γ-Glu-Ala Dipeptide

A comparison with another simple γ-glutamyl dipeptide, γ-Glu-Ala, further underscores the exceptional potency of the γ-Glu-Val-Gly tripeptide sequence [1].

Calcium-Sensing Receptor Structure-Activity Relationship GPCR Ligand Peptide Chemistry

High-Value Application Scenarios for H-gGlu-Val-Gly-OH.TFA Driven by Quantitative Evidence


High-Throughput Screening (HTS) for Novel CaSR Modulators

The well-defined EC50 of 41.9 nM in hCaSR-HEK293 cells makes H-gGlu-Val-Gly-OH.TFA an ideal positive control agonist in HTS campaigns. Its 1.8-fold higher potency compared to glutathione (EC50 = 76.5 nM) [1] and its >32-fold greater potency over simple dipeptides allow for a robust assay window and clear differentiation of hit compounds. The TFA salt's enhanced solubility [2] ensures reliable preparation of DMSO or aqueous stock solutions at high concentrations, a critical requirement for automated liquid handling systems. This compound provides a more sensitive and cost-effective benchmark for assay validation than the commonly used GSH.

Quantitative Analytical Standard for Kokumi Peptide Profiling in Fermented Foods

Given its quantifiable presence in foods like soy sauces (0.15–0.61 mg/dL) and beers (0.08–0.18 mg/L) [3][4], H-gGlu-Val-Gly-OH.TFA serves as the definitive external standard for LC-MS/MS method development and validation. The high purity (≥99%) [5] of the TFA salt ensures accurate calibration curves for quantifying this specific peptide in complex food matrices. Researchers can rely on this specific compound to generate reproducible, peer-reviewed analytical data, which is essential for quality control and product development in the food and beverage industry.

Sensory-Guided Reformulation for Low-Sodium or Reduced-Fat Food Products

The sensory data showing that γ-Glu-Val-Gly is 12.8 times more potent as a kokumi agent than GSH [6] provides a strong scientific rationale for its use in industrial food formulation. By procuring H-gGlu-Val-Gly-OH.TFA, flavor chemists can precisely dose this potent peptide at ppm levels to enhance mouthfulness, thickness, and continuity in reduced-fat or low-sodium matrices, as demonstrated in chicken consommé and reduced-fat peanut butter models [6]. The compound's quantifiable activity ensures predictable sensory outcomes, which is a key differentiator from less-defined 'kokumi' ingredients or lower-potency peptides like glutathione.

Synthesis of Cathepsin-Cleavable Antibody-Drug Conjugates (ADCs)

For medicinal chemistry groups, H-gGlu-Val-Gly-OH.TFA is a critical building block. The γ-glutamyl linkage is a recognized motif for creating cathepsin-cleavable linkers in ADCs . The TFA salt form is the preferred reagent for this application because it ensures the necessary high purity and provides superior solubility in the organic solvents (e.g., DMF, DMSO) required for solid-phase peptide synthesis (SPPS) and subsequent conjugation chemistry [2]. The well-defined, single peptide entity eliminates the ambiguity associated with free bases or salt mixtures, ensuring reproducible synthesis of the final ADC construct.

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